molecular formula C10H8BrF3O3 B8166430 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

Cat. No.: B8166430
M. Wt: 313.07 g/mol
InChI Key: YAUIRBDZKZIYJB-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is an organic compound with the molecular formula C10H9BrF3O3. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenylacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzene with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins. The phenylacetic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
  • 4-(Trifluoromethoxy)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Methanesulfonyl)phenylacetic acid

Uniqueness

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is unique due to the presence of both a bromine atom and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-7-3-6(4-9(15)16)1-2-8(7)17-5-10(12,13)14/h1-3H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUIRBDZKZIYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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